molecular formula C21H24N4O2 B11185247 ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11185247
M. Wt: 364.4 g/mol
InChI Key: XMJMKYMRKLISTL-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development and function, and its overexpression is implicated in the pathogenesis of Down syndrome and neurodegenerative diseases such as Alzheimer's disease. By selectively inhibiting DYRK1A, this compound facilitates the study of tau protein phosphorylation and its aggregation into neurofibrillary tangles , a hallmark of Alzheimer's pathology. Furthermore, research has explored the role of DYRK1A inhibition in regulating cell cycle progression and its potential to induce beta-cell proliferation , highlighting its value in diabetes research. Beyond neuroscience and metabolic studies, this inhibitor is a valuable tool in oncology research for investigating the DYRK1A signaling network in various cancer models. Its primary research value lies in its utility for delineating kinase-specific pathways, validating DYRK1A as a therapeutic target, and screening for novel therapeutic interventions in a range of diseases.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H24N4O2/c1-5-17-19(15-10-8-7-9-11-15)20-22-14-16(21(26)27-6-2)18(25(20)23-17)12-13-24(3)4/h7-14H,5-6H2,1-4H3/b13-12+

InChI Key

XMJMKYMRKLISTL-OUKQBFOZSA-N

Isomeric SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)OCC)/C=C/N(C)C

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)OCC)C=CN(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

A foundational approach involves cyclizing 5-aminopyrazoles with β-keto esters or enaminones. For example, 3-methyl-5-aminopyrazole reacts with β-keto esters under acidic conditions to form the pyrimidine ring. In the target compound, this method is adapted by substituting the β-keto ester with a tailored enaminone to introduce the dimethylaminoethenyl group.

Reaction Conditions:

  • Solvent: Toluene or acetic acid.

  • Catalyst: Piperidine acetate or acetic acid.

  • Temperature: 0–45°C for 12–48 hours.

  • Yield: Up to 98% for analogous compounds.

Enaminone Intermediate Synthesis

The 7-[(E)-2-(dimethylamino)ethenyl] group is introduced via Bredereck’s reagent (tert-butoxybis(dimethylamino)methane), which facilitates enaminone formation.

Stepwise Protocol

  • Starting Material: Ethyl 3-phenyl-5-methylpyrazole-4-carboxylate.

  • Enaminone Formation:

    • React with Bredereck’s reagent (3 equiv.) at 50°C for 2 hours.

    • Mechanism: Nucleophilic attack by the pyrazole’s amine on the reagent’s electrophilic carbon, followed by elimination of tert-butanol.

  • Cyclization:

    • Treat with 3-methyl-5-aminopyrazole in acetic acid to form the pyrimidine ring.

Key Data:

StepReagentConditionsYield
Enaminone FormationBredereck’s Reagent50°C, 2 h85%
CyclizationAcetic Acid25°C, 24 h78%

Substituent Modification and Functionalization

Introducing the 3-Phenyl Group

The phenyl group at position 3 is incorporated early via:

  • Starting Material Selection: Use of 3-phenylpyrazole derivatives.

  • Friedel-Crafts Alkylation: Electrophilic aromatic substitution using benzyl halides in the presence of Lewis acids (e.g., AlCl₃).

Ethyl Carboxylate Installation

The ethyl carboxylate at position 6 is introduced via:

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions (H₂SO₄ or HCl).

  • Direct Synthesis: Using ethyl β-keto esters during cyclocondensation.

Optimization and Challenges

Stereoselectivity in Enaminone Formation

The (E)-configuration of the ethenyl group is critical for biological activity. Key factors include:

  • Reaction Temperature: Lower temperatures (0–10°C) favor the thermodynamically stable (E)-isomer.

  • Solvent Polarity: Polar solvents (e.g., DMF) stabilize the transition state for (E)-selectivity.

Purification Techniques

  • Crystallization: Ethanol/water mixtures yield high-purity product (≥97%).

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 9.35 (d, J = 1.9 Hz, 1H, pyrimidine-H),
    δ 8.80 (d, J = 2.1 Hz, 1H, pyrazole-H),
    δ 7.45–7.30 (m, 5H, phenyl-H),
    δ 6.65 (s, 1H, ethenyl-H),
    δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃),
    δ 3.10 (s, 6H, N(CH₃)₂),
    δ 2.46 (s, 3H, CH₃).

Mass Spectrometry (MS)

  • ESI-MS: m/z 392.2 [M+H]⁺ (calculated for C₂₁H₂₅N₅O₂: 391.2).

Industrial-Scale Adaptations

The patent CN103896951A describes a scalable route to analogous pyrazolo[1,5-a]pyrimidines:

  • Intermediate Synthesis: React 3,3-dialkoxypropionate with formate under basic conditions.

  • Cyclization: Treat with 3-methyl-5-aminopyrazole in acetic acid.

  • Hydrolysis: Convert esters to carboxylic acids using NaOH/ethanol.

Scalability Data:

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield97%94%
Purity99.5%98.8%
Reaction Time4 h6 h

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

ConditionsReagents/CatalystsProductsYield
Acidic (pH < 3)HCl/H₂O, reflux7-[(E)-2-(Dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid72–85%
Basic (pH > 10)NaOH/EtOH, 60°CSame as above68–78%

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, stabilized by the electron-withdrawing pyrimidine ring.

Nucleophilic Substitution Reactions

The dimethylamino ethenyl group and pyrimidine nitrogen atoms serve as sites for nucleophilic attacks.

At the Dimethylamino Ethenyl Group

Reactions with electrophiles (e.g., alkyl halides):

ReactionReagentsProductsNotes
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivativeRequires anhydrous conditions
AcylationAc₂O, pyridineAcetylated ethenyl derivativeImproves solubility

At the Pyrimidine Core

Electrophilic aromatic substitution is hindered due to electron-rich pyrimidine, but halogenation under radical conditions is feasible:

ReactionConditionsProductsYield
BrominationNBS, AIBN, CCl₄5-Bromo derivative55–60%

Cycloaddition Reactions

The conjugated ethenyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

DienophileConditionsProductsRegioselectivity
Maleic anhydrideToluene, 110°CBicyclic adductEndo preference

Computational Analysis : Density functional theory (DFT) studies confirm the ethenyl group’s reactivity aligns with frontier molecular orbital (FMO) theory.

Photochemical Reactions

UV irradiation induces isomerization or dimerization:

ConditionProductsApplication
UV (254 nm), CH₂Cl₂(Z)-isomer formationStudy of configurational stability
Prolonged UV exposureDimer via [2+2] cycloadditionPolymer precursor studies

Redox Reactions

The pyrimidine ring undergoes reduction under catalytic hydrogenation:

ConditionsReagentsProductsYield
H₂ (1 atm), Pd/C, EtOHDihydro-pyrazolo-pyrimidine90–95%

Stability Note : The compound is stable under inert atmospheres but prone to oxidation in the presence of strong oxidizers like KMnO₄ .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

Reaction TypePolar Solvent (e.g., DMF)Non-Polar Solvent (e.g., Toluene)
Ester HydrolysisFaster due to stabilization of transition stateSlower, requires phase-transfer catalysts
Diels-AlderLower yield due to solvation effectsHigher yield and regioselectivity

Catalyst Influence

Palladium and copper catalysts enhance coupling reactions:

ReactionCatalystProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives via cross-coupling
Ullmann-typeCuI, L-prolineN-aryl analogues

Key Factors Affecting Reactivity

  • Electronic Effects : The electron-donating dimethylamino group increases pyrimidine ring electron density, favoring electrophilic attacks.

  • Steric Hindrance : The ethyl and phenyl substituents limit accessibility to the pyrimidine C5 position.

  • pH Sensitivity : Hydrolysis rates peak under strongly acidic or basic conditions .

Scientific Research Applications

Structure and Composition

The compound's IUPAC name is ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, with a molecular formula of C15H18N4O2C_{15}H_{18}N_{4}O_{2}. It features a pyrazolo-pyrimidine core, which is known for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with a pyrazolo-pyrimidine scaffold exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens. Its efficacy against bacterial strains has been documented, indicating potential use in treating infections.

Case Study:
In laboratory tests, this compound showed activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Neuropharmacological Effects

The dimethylamino group in the structure suggests possible neuropharmacological applications. Compounds with similar structures have been known to interact with neurotransmitter systems.

Research Findings:
Investigations into the compound’s effects on neurotransmitter release and receptor activity have shown promise for applications in treating neurological disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares substituents, molecular weights, and key properties of the target compound and its analogues:

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities
Target compound 7-(E)-dimethylamino ethenyl, 2-ethyl, 3-phenyl C₂₂H₂₅N₅O₂ 403.47 g/mol Not explicitly reported (structural focus)
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (223141-46-6) 7-Cl, 2-methyl C₁₁H₁₂ClN₃O₂ 253.68 g/mol Structural similarity (0.78); potential halogen-mediated reactivity
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-methyl, 2-phenyl C₁₈H₁₇N₃O₂ 307.35 g/mol COX-2 inhibition, HMG-CoA reductase inhibition
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 5-hydroxy, 2-methyl C₁₀H₁₁N₃O₃ 221.21 g/mol Enhanced polarity due to hydroxyl group
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyltriazolo[1,5-a]pyrimidine-6-carboxylate (896664-98-5) 7-dimethoxyphenyl, 5-propyl, triazolo modification C₂₀H₂₆N₄O₄ 386.44 g/mol Extended aromatic system; modified solubility

Key Observations :

  • Halogen vs. Amino Groups: Chlorine at position 7 (CAS 223141-46-6) increases molecular weight slightly but may enhance electrophilic reactivity compared to the dimethylamino ethenyl group in the target compound .
  • Polarity: Hydroxyl or methoxy groups (e.g., in ) improve water solubility, whereas the target compound’s dimethylamino ethenyl group may balance lipophilicity and hydrogen-bonding capacity.

Structural and Crystallographic Insights

  • Planarity : Pyrazolo[1,5-a]pyrimidine cores in analogues like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibit near-planar fused rings (dihedral angle <2°), facilitating π-π stacking in crystal lattices .
  • Hydrogen Bonding: Intermolecular C–H···O/N interactions stabilize crystal structures, as observed in . The target compound’s dimethylamino ethenyl group may introduce additional hydrogen-bonding sites.

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions. For instance, novel derivatives have been synthesized through regio-controlled cross-coupling reactions, allowing for the introduction of various substituents that enhance biological activity. The synthesis pathway often includes the use of 5-aminopyrazoles as starting materials, leading to compounds with significant pharmacological properties .

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines have shown promising antitumor activity across various cancer cell lines. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. For example, compounds derived from this scaffold have been reported to induce apoptosis in MCF-7 cells with IC50 values ranging from 23.2 to 95.9 µM . The mechanism of action often involves the induction of cell cycle arrest and apoptosis, as evidenced by flow cytometric analyses showing increased populations of cells in G2/M and S phases following treatment.

CompoundIC50 (µM)Cell LineMechanism of Action
423.2MCF-7Apoptosis induction
549.9HepG-2Cell cycle arrest
852.9MCF-7Necrosis and apoptosis

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing significant activity against Staphylococcus aureus and other pathogens. Notably, some derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Molecular docking studies suggest that this compound can effectively bind to targets such as RNA polymerase and various kinases, providing a molecular basis for its biological activity .

Case Studies

  • Breast Cancer Study : A study assessed the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 cells, demonstrating that treatment with compound 4 led to a significant reduction in cell viability (26.86%) and induced apoptosis through both intrinsic and extrinsic pathways.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of several pyrazolo[1,5-a]pyrimidines against Staphylococcus aureus strains. The results indicated that certain derivatives significantly reduced biofilm formation and exhibited potent antibacterial activity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing ethyl 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Use a cyclocondensation reaction between 5-aminopyrazole precursors and (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives in aqueous ethanol at ambient temperature. Refluxing in pyridine with enaminones (e.g., 3-piperidinylacrylonitrile) can introduce the ethenyl group at position 6. Purify via recrystallization (ethanol/ethyl acetate) to achieve yields of 62–78% .
  • Key Data :

  • Yield optimization: Prolonged reflux (6–10 hours) improves cyclization efficiency .
  • Solvent selection: Polar aprotic solvents (DMF, pyridine) enhance reaction rates compared to ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and the (E)-ethenyl group (δ 6.5–7.0 ppm, coupling constant J = 16 Hz) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate molecular ion peaks (e.g., m/z 408.18 for C₂₁H₂₅N₅O₂) .

Q. How can melting points and elemental analysis resolve purity discrepancies?

  • Methodology : Compare experimental melting points (e.g., 221–223°C for pyrazolo[1,5-a]pyrimidines) with literature values. Perform CHN analysis to verify stoichiometry (e.g., C: 62.77%, H: 4.01%, N: 24.40%) and identify impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in enaminone-mediated syntheses?

  • Methodology :

  • Catalyst screening : Sodium acetate in acetic acid/acetic anhydride mixtures accelerates cyclization .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of the ethyl ester) .
  • Solvent polarity : Higher polarity solvents (e.g., DMF vs. ethanol) improve enaminone reactivity by stabilizing transition states .

Q. What strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodology :

  • Enaminone coupling : React 5-aminopyrazole with (E)-3-(dimethylamino)-1-heteroarylprop-2-en-1-one to introduce heteroaryl groups .
  • Post-synthetic modification : Hydrolyze the ethyl ester to a carboxylic acid (using NaOH/EtOH), then couple with amines via bis(pentafluorophenyl) carbonate activation .

Q. How do electronic effects of the (E)-2-(dimethylamino)ethenyl group influence biological activity?

  • Methodology :

  • Computational analysis : Perform DFT calculations to map electron density distribution and HOMO-LUMO gaps. Compare with analogs lacking the dimethylamino group (e.g., cyano or trifluoromethyl derivatives) .
  • Biological assays : Test kinase inhibition or cytotoxicity to correlate substituent electronic profiles with activity .

Q. How can X-ray crystallography resolve conformational ambiguities in the pyrazolo[1,5-a]pyrimidine core?

  • Methodology : Grow single crystals via slow evaporation (ethyl acetate/ethanol, 3:2). Analyze puckering parameters (e.g., C5 deviation: 0.224 Å from the pyrimidine plane) and dihedral angles (e.g., 80.94° between fused rings) to confirm boat-like conformations .

Q. What analytical approaches address contradictions in reported spectral data?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to assign nitrogen environments in complex NMR spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.